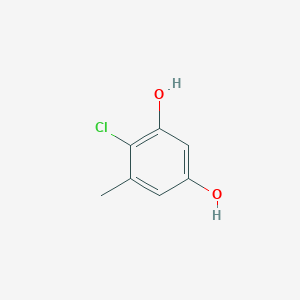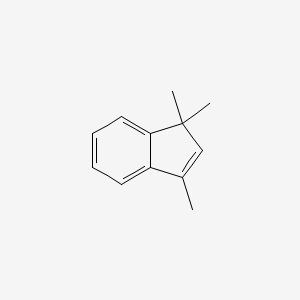
1,1,3-Trimethyl-1H-indene
Descripción general
Descripción
“1,1,3-Trimethyl-1H-indene” is a chemical compound with the molecular formula C12H14 . Its molecular weight is 158.2396 . The IUPAC Standard InChI is InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The average mass of “this compound” is 158.240 Da and its monoisotopic mass is 158.109543 Da .
Aplicaciones Científicas De Investigación
Organic Synthesis
- Fluxional Processes and Migrations: 1,1,3-Trimethyl-1H-indene derivatives exhibit fluxional processes, such as the rapid interchange of substituent groups between positions on the indene ring. For instance, 1-(tri-n-butylstannyl)indene shows a fluxional process with the tributylstannyl group rapidly interchanging between the 1 and 3 positions, as studied through variable-temperature 1H NMR characterization (Morria, Bock, Jefferis, & Goedde, 1997).
Organometallic Chemistry
- Multidimensional NMR Studies: Tris(indenyl)methylsilane, another derivative of indene, demonstrates a series of silatropic shifts interconverting different isomers. These molecular dynamics have been elucidated through various NMR techniques, providing insights into the behavior of indenylsilanes (Stradiotto, Rigby, Hughes, Brook, Bain, & McGlinchey, 1996).
Materials Science
- Polymer Synthesis: The indan structure, closely related to this compound, has been utilized in the synthesis of various poly(ether-sulfone)s. These polymers are amorphous with high glass transition and decomposition temperatures, demonstrating the potential of indene derivatives in high-performance material applications (Maier, Yang, & Nuyken, 1994).
Safety and Hazards
When handling “1,1,3-Trimethyl-1H-indene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Mode of Action
The mode of action of 1,1,3-Trimethyl-1H-indene It is known that indene derivatives can interact with biological targets in various ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
1,1,3-Trimethyl-1H-indene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to participate in electrophilic substitution reactions, where it can interact with electrophilic reagents to form substituted products . Additionally, the indene ring structure of this compound allows it to engage in cyclization, oxidation, and addition reactions . These interactions are crucial for understanding the compound’s behavior in biochemical systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, highlighting its potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions are critical for the compound’s ability to modulate biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits stability under specific conditions, allowing for long-term storage and use in experiments . It is also subject to degradation, which can impact its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular responses . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the levels of metabolites within cells . For example, its interaction with enzymes involved in the oxidation and reduction reactions can lead to changes in the concentration of key metabolic intermediates . These effects highlight the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization within cells can be influenced by factors such as lipid solubility and affinity for specific cellular compartments . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For instance, its presence in the mitochondria or endoplasmic reticulum can influence its interactions with mitochondrial or ER-associated proteins, thereby modulating cellular processes . These localization patterns are vital for understanding the compound’s mechanism of action.
Propiedades
IUPAC Name |
1,1,3-trimethylindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQUBQQRVARIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343289 | |
| Record name | 1,1,3-Trimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-45-9 | |
| Record name | 1,1,3-Trimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)





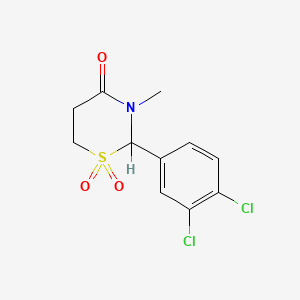
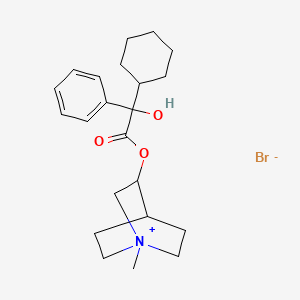


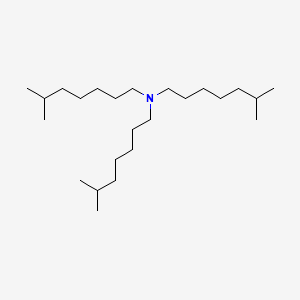

![2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1619748.png)
